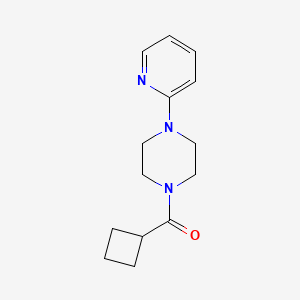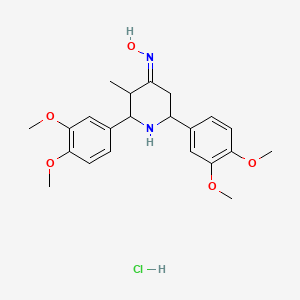![molecular formula C13H11Cl2O2P B5873969 [bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
[bis(4-chlorophenyl)phosphoryl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(4-chlorophenyl)phosphoryl]methanol, also known as BCM, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. BCM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 365.7 g/mol. This compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.
Wirkmechanismus
[bis(4-chlorophenyl)phosphoryl]methanol acts as a potent inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the context in which it is used. In general, this compound has been shown to increase the levels of acetylcholine in the nervous system, which can lead to enhanced cognitive function, memory formation, and muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, which can have harmful effects such as seizures, respiratory failure, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [bis(4-chlorophenyl)phosphoryl]methanol in scientific research has several advantages and limitations. One advantage is its potency as an acetylcholinesterase inhibitor, which allows researchers to study the effects of acetylcholine accumulation in a controlled manner. However, the use of this compound also has several limitations, such as its potential toxicity and the need for careful control of dosage and exposure to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research involving [bis(4-chlorophenyl)phosphoryl]methanol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to higher yields and purity. Another area of interest is the exploration of the biochemical and physiological effects of this compound in different contexts, such as its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop methods for mitigating these effects.
Synthesemethoden
[bis(4-chlorophenyl)phosphoryl]methanol can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with triethyl phosphite to form the corresponding phosphonate ester. This intermediate is then reacted with formaldehyde to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
[bis(4-chlorophenyl)phosphoryl]methanol has been widely used in scientific research for its ability to inhibit acetylcholinesterase, which is an enzyme that plays a critical role in the nervous system. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important physiological processes such as muscle contraction, cognitive function, and memory formation.
Eigenschaften
IUPAC Name |
bis(4-chlorophenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2O2P/c14-10-1-5-12(6-2-10)18(17,9-16)13-7-3-11(15)4-8-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQNMPANRTHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(CO)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)








![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)


![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
